

HDAC6-IN-39 molecular weight and formula

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Compound of Interest

Compound Name: HDAC6-IN-39

Cat. No.: B15136695

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In-Depth Technical Guide to HDAC6-IN-39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the histone deacetylase 6 (HDAC6) inhibitor, **HDAC6-IN-39**, including its chemical properties, and insights into its biological context.

Core Compound Data

HDAC6-IN-39, also identified as Compound I-132, is a potent inhibitor of HDAC6. Its fundamental chemical and physical properties are summarized below for easy reference.

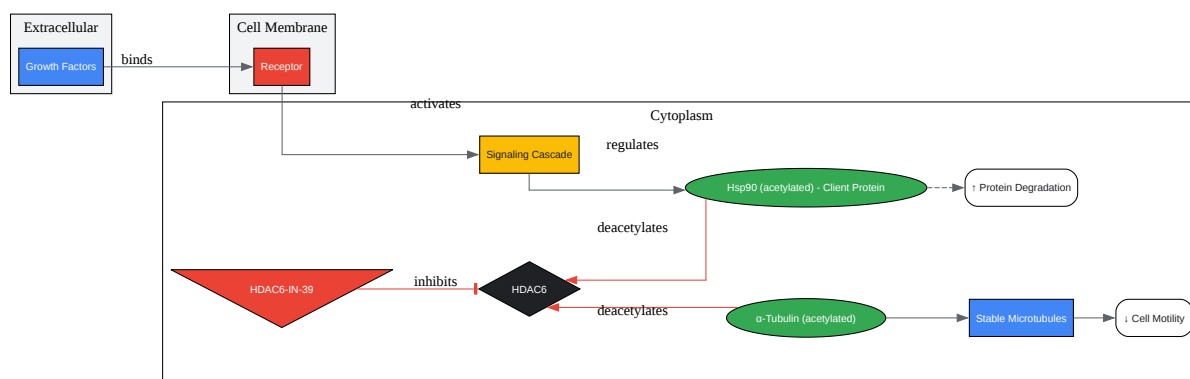
Property	Value
Synonym	Compound I-132
Molecular Formula	C ₁₆ H ₁₅ F ₄ N ₅ O ₄ S ₂
Molecular Weight	481.45 g/mol
CAS Number	2653255-56-0
Biological Activity	Inhibitor of HDAC6 with an IC ₅₀ of 0.0096 µM

Biological Context and Signaling Pathways

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. Its functions are implicated in cell motility, protein degradation, and stress responses. The inhibition of HDAC6 is a significant area of research for therapeutic interventions in cancer, neurodegenerative diseases, and inflammatory disorders.

The signaling pathways involving HDAC6 are complex and multifaceted. HDAC6 deacetylates key proteins such as α -tubulin and the chaperone protein Hsp90. Deacetylation of α -tubulin affects microtubule dynamics, which is crucial for cell migration and division. The modulation of Hsp90 activity by HDAC6 impacts the stability and function of numerous client proteins involved in cell signaling and survival.

A simplified representation of a general HDAC6 signaling pathway is provided below. Inhibition of HDAC6 by a molecule like **HDAC6-IN-39** would block the deacetylation of its substrates, leading to downstream cellular effects.



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HDAC6 Signaling Pathway Inhibition

Experimental Protocols

While specific experimental protocols for **HDAC6-IN-39** are not yet widely published in peer-reviewed literature, standard assays for characterizing HDAC inhibitors can be adapted. Below are generalized methodologies for key experiments.

In Vitro HDAC6 Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC_{50}) of **HDAC6-IN-39** against purified HDAC6 enzyme.

Materials:

- Recombinant human HDAC6 enzyme
- Fluorogenic HDAC substrate (e.g., Boc-L-lys(ϵ -Ac)-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- **HDAC6-IN-39**, dissolved in DMSO
- HDAC developer solution (e.g., Trichostatin A and trypsin in assay buffer)
- Black 96-well microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of **HDAC6-IN-39** in Assay Buffer.
- Add 40 μ L of diluted **HDAC6-IN-39** or vehicle (DMSO) to the wells of the 96-well plate.
- Add 20 μ L of recombinant HDAC6 enzyme solution to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 20 μ L of the fluorogenic HDAC substrate to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 100 μ L of HDAC developer solution.
- Incubate at room temperature for 15 minutes.
- Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Acetylated α -Tubulin Western Blot

This experiment assesses the ability of **HDAC6-IN-39** to increase the acetylation of its primary substrate, α -tubulin, in a cellular context.

Materials:

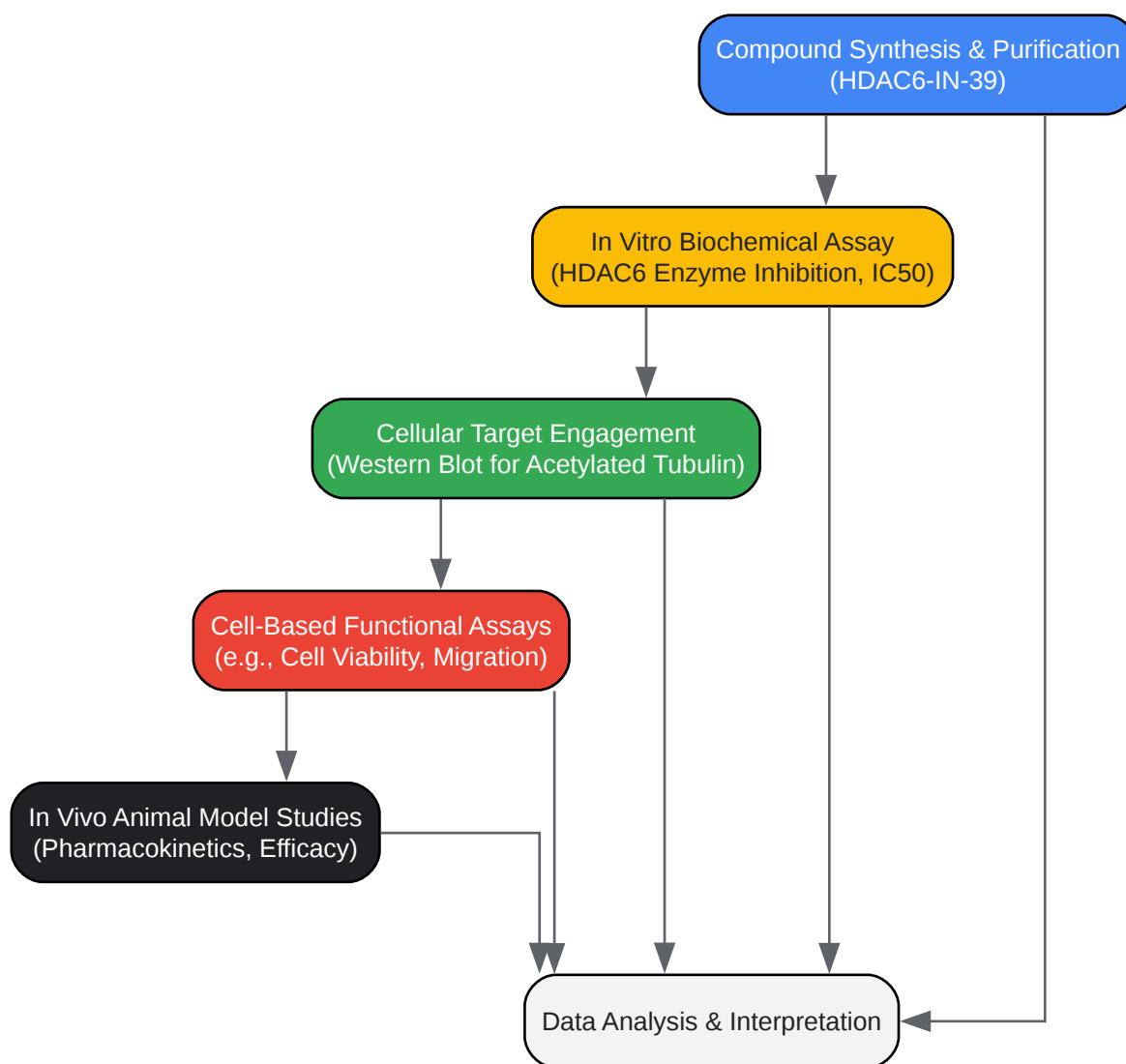
- Cell line of interest (e.g., HeLa, MCF-7)
- Cell culture medium and supplements
- **HDAC6-IN-39**, dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Primary antibodies: anti-acetylated- α -tubulin, anti- α -tubulin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with increasing concentrations of **HDAC6-IN-39** or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
- Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibody against acetylated- α -tubulin overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti- α -tubulin antibody as a loading control.
- Quantify the band intensities to determine the relative increase in α -tubulin acetylation.

The workflow for evaluating a novel HDAC inhibitor like **HDAC6-IN-39** typically follows a staged process from initial biochemical screening to cellular and in vivo validation.



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HDAC6-IN-39 Evaluation Workflow

This guide serves as a foundational resource for researchers working with **HDAC6-IN-39**. As more data becomes available, this document will be updated to reflect the latest findings and methodologies.

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